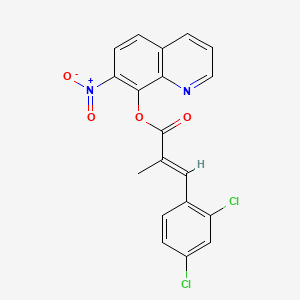
7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate typically involves the esterification of 7-nitro-8-quinolinol with 3-(2,4-dichlorophenyl)-2-methyl-2-propenoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester linkage
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amino-substituted compounds, and modified esters.
Aplicaciones Científicas De Investigación
7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals
Mecanismo De Acción
The mechanism of action of 7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Nitro-8-quinolinyl=2,4-dimethoxybenzoate
- 7-Nitro-8-quinolinyl=o-ethoxybenzoate
- Benzoic acid,2,4-dichloro-, 7-nitro-8-quinolinyl ester
Uniqueness
Compared to similar compounds, 7-Nitro-8-quinolinyl 3-(2,4-dichlorophenyl)-2-methyl-2-propenoate stands out due to its unique ester linkage and the presence of both nitro and dichlorophenyl groups.
Propiedades
Número CAS |
29002-33-3 |
|---|---|
Fórmula molecular |
C19H12Cl2N2O4 |
Peso molecular |
403.2 g/mol |
Nombre IUPAC |
(7-nitroquinolin-8-yl) (E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enoate |
InChI |
InChI=1S/C19H12Cl2N2O4/c1-11(9-13-4-6-14(20)10-15(13)21)19(24)27-18-16(23(25)26)7-5-12-3-2-8-22-17(12)18/h2-10H,1H3/b11-9+ |
Clave InChI |
XHZMJOCVWCPNIV-PKNBQFBNSA-N |
SMILES isomérico |
C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC(=CC1=C(C=C(C=C1)Cl)Cl)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


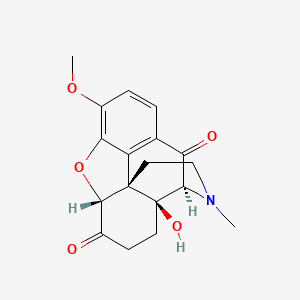
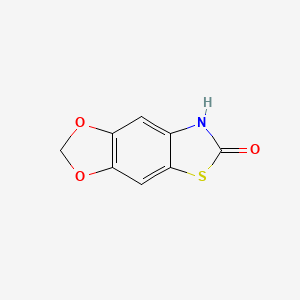

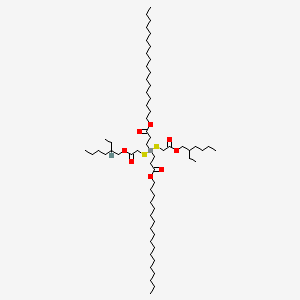
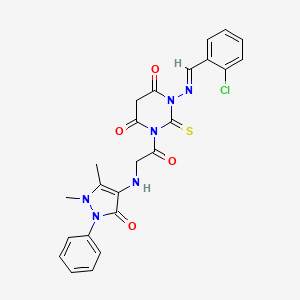
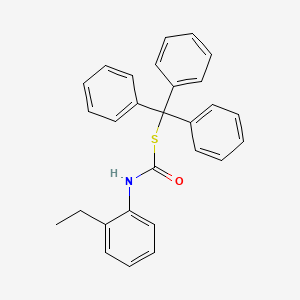

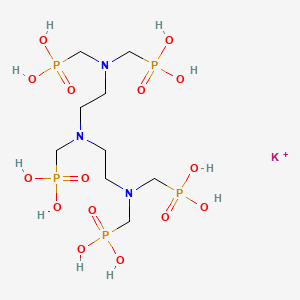
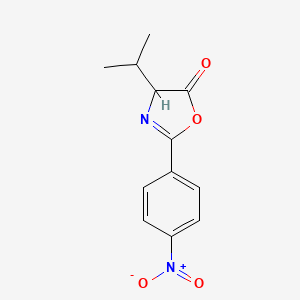

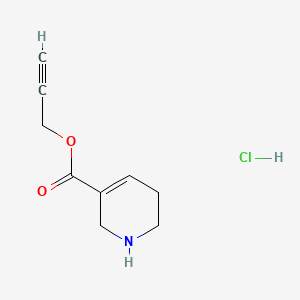

![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)

